3-Bromo-4-fluorobenzyl alcohol
Overview
Description
3-Bromo-4-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6BrFO. It is a colorless to pale yellow liquid that belongs to the class of benzyl alcohols. This compound is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
3-Bromo-4-fluorobenzyl alcohol is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . This involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a significant biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can react with the compound, and the temperature . For example, the Suzuki–Miyaura coupling reaction typically requires a specific temperature range for optimal results .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 3-bromo-4-fluorobenzoic acid using hydride complexes. For example, 3-bromo-4-fluorobenzoic acid can be reduced with sodium borohydride in the presence of a diluent like isopropanol at temperatures between 0 and 50°C . Another method involves the reaction of 3-bromo-4-fluorobenzoyl fluoride with a hydride complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process may include additional steps for purification and isolation to ensure high purity and yield. The reaction conditions are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromo-4-fluorobenzaldehyde.
Reduction: It can be further reduced to form 3-bromo-4-fluorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-fluorobenzaldehyde
Reduction: 3-Bromo-4-fluorobenzylamine
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
3-Bromo-4-fluorobenzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzyl alcohol
- 4-Bromo-2-fluorobenzyl alcohol
- 3-Bromo-4-chlorobenzyl alcohol
Uniqueness
3-Bromo-4-fluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVVROFWONXXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378399 | |
Record name | 3-bromo-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77771-03-0 | |
Record name | 3-Bromo-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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